A Technical Guide to Tributyl(6-ethylpyridin-3-yl)stannane: Synthesis, Structure, and Application in Cross-Coupling Reactions
A Technical Guide to Tributyl(6-ethylpyridin-3-yl)stannane: Synthesis, Structure, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Tributyl(6-ethylpyridin-3-yl)stannane, a specialized organotin reagent. We will explore its molecular structure, outline a robust synthetic pathway, and detail its application as a key building block in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document is intended to serve as a practical resource for professionals engaged in synthetic chemistry and drug discovery.
Core Compound Information: Structure and Properties
Tributyl(6-ethylpyridin-3-yl)stannane is an organometallic compound featuring a central tin atom covalently bonded to three n-butyl groups and the 3-position of a 6-ethylpyridine ring. This structure makes it an effective nucleophilic partner in Stille cross-coupling reactions, enabling the precise installation of the 6-ethylpyridin-3-yl moiety into complex molecular architectures. While not as commonly cataloged as simpler pyridylstannanes, its structure follows from well-established organotin chemistry.
Caption: Chemical structure of Tributyl(6-ethylpyridin-3-yl)stannane.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CCC1=NC=C(C=C1)(CCCC)CCCC .
Physicochemical Data
The properties of Tributyl(6-ethylpyridin-3-yl)stannane are summarized in the table below. These values are calculated based on its chemical structure.
| Identifier | Value |
| IUPAC Name | Tributyl(6-ethylpyridin-3-yl)stannane |
| Molecular Formula | C₁₉H₃₅NSn |
| Molecular Weight | 396.20 g/mol |
| Monoisotopic Mass | 397.1791 Da |
| SMILES | CCC1=NC=C(C=C1)(CCCC)CCCC |
| InChI Key | Based on analogy: specific key not indexed |
| CAS Number | Not readily available in public databases |
Synthesis of Tributyl(6-ethylpyridin-3-yl)stannane
The synthesis of this specialized reagent is not commonly documented, but a reliable pathway can be designed based on established organometallic procedures. A highly effective method involves a palladium-catalyzed stannylation reaction of a suitable precursor, 3-bromo-6-ethylpyridine, with hexa-n-butylditin. The precursor itself can be synthesized from commercially available 2-amino-6-ethylpyridine via a Sandmeyer reaction.
This workflow is chosen for its efficiency and tolerance of the pyridine functional group. The Sandmeyer reaction provides a clean conversion of the amine to the bromide, and the subsequent palladium-catalyzed stannylation is a high-yield, well-understood transformation for creating aryl-tin bonds.[1]
Caption: Proposed synthetic workflow for Tributyl(6-ethylpyridin-3-yl)stannane.
Applications in Medicinal Chemistry: The Stille Cross-Coupling Reaction
The primary utility of Tributyl(6-ethylpyridin-3-yl)stannane is its role in the Stille cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (e.g., triflate).[3]
Causality and Advantages:
The Stille reaction is a powerful tool in drug development for several key reasons:
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Functional Group Tolerance : The reaction conditions are remarkably mild and tolerate a wide array of sensitive functional groups, including esters, amides, ketones, and even free hydroxyl and amino groups.[3] This is critical in late-stage functionalization of complex drug candidates, where protecting group manipulations are undesirable.
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Stability of Reagents : Organostannanes like the title compound are generally stable to air and moisture, simplifying their handling and storage compared to more reactive organometallics like organolithiums or Grignards.[2]
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Predictable Reactivity : The reaction is highly reliable and stereospecific, preserving the configuration of alkenyl partners. The transfer of the pyridyl group from tin to palladium is highly selective over the transfer of the butyl groups.[3]
The 6-ethylpyridine scaffold is present in numerous biologically active molecules. This reagent provides a direct and efficient method for incorporating this specific structural motif, accelerating the synthesis of new chemical entities for screening and development.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Stille reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for reaction optimization and troubleshooting.
The cycle consists of three fundamental steps:
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Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond. This forms a square planar Pd(II) complex.
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Transmetalation : The organostannane reagent exchanges its organic group (the 6-ethylpyridyl moiety, R²) with the halide on the palladium center. This is often the rate-determining step of the cycle.
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Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of an Aryl Bromide
This section provides a detailed, self-validating protocol for a representative Stille coupling reaction.
Objective : To synthesize 4'-(6-ethylpyridin-3-yl)acetophenone from 4-bromoacetophenone and Tributyl(6-ethylpyridin-3-yl)stannane.
Materials :
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Tributyl(6-ethylpyridin-3-yl)stannane (1.1 eq)
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4-Bromoacetophenone (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Anhydrous, degassed toluene (solvent)
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Saturated aqueous potassium fluoride (KF) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Equipment :
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Schlenk flask or oven-dried round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert atmosphere line (Nitrogen or Argon)
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Syringes and needles
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Separatory funnel
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Rotary evaporator
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TLC plates and developing chamber
Step-by-Step Methodology:
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Inert Atmosphere Setup : Assemble the Schlenk flask with a stir bar and condenser under a positive pressure of nitrogen or argon. It is critical to exclude oxygen, which can deactivate the Pd(0) catalyst.
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Reagent Addition : To the flask, add 4-bromoacetophenone (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
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Solvent Addition : Add anhydrous, degassed toluene via syringe to dissolve the solids (approx. 0.1 M concentration).
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Stannane Addition : Add Tributyl(6-ethylpyridin-3-yl)stannane (1.1 eq) to the reaction mixture via syringe. The slight excess ensures complete consumption of the aryl bromide.
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Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 12-24 hours).
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Work-up :
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate.
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Crucial Step (Tin Removal) : Wash the organic phase thoroughly with a saturated aqueous solution of KF for at least 1 hour. This causes the tributyltin bromide byproduct to precipitate as a filterable solid (tributyltin fluoride).
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Filter the mixture through a pad of Celite to remove the tin precipitate.
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Transfer the filtrate to a separatory funnel and wash with brine.
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Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.
Safety and Handling of Organotin Reagents
Trustworthiness through Safety : All organotin compounds, including Tributyl(6-ethylpyridin-3-yl)stannane and its byproducts, are highly toxic.[4] Proper handling is essential for researcher safety and environmental protection.
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Engineering Controls : Always handle organostannanes in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. Organotins can be absorbed through the skin.[4]
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Waste Disposal : All liquid and solid waste containing tin must be collected in a designated hazardous waste container. Do not dispose of tin waste down the drain. The KF wash is a critical step for sequestering the majority of the tin byproduct for proper disposal.
Conclusion
Tributyl(6-ethylpyridin-3-yl)stannane is a valuable, specialized reagent for the synthesis of complex molecules pertinent to pharmaceutical research. Its stability and predictable reactivity in the Stille cross-coupling reaction allow for the efficient introduction of the 6-ethylpyridine moiety, a privileged scaffold in medicinal chemistry. By understanding its synthesis, the mechanistic underpinnings of its application, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
